molecular formula C17H21N5O2 B2815603 N,N-bis(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 393844-78-5

N,N-bis(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2815603
CAS No.: 393844-78-5
M. Wt: 327.388
InChI Key: QXFQVAZXSVGOPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-bis(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Molecular Weight: 327.39, Empirical Formula: C17H21N5O2) is a high-purity, dry powder compound provided for biological screening and lead optimization in early-stage drug discovery . This chemical belongs to the 1H-pyrazolo[3,4-d]pyrimidine class of heterocycles, a privileged scaffold in medicinal chemistry known for its role as a bioisostere of the purine base adenine . This structural similarity allows derivatives to compete with ATP for binding at the catalytic site of various kinase enzymes, making them a cornerstone for developing targeted cancer therapies . Extensive scientific literature highlights 1H-pyrazolo[3,4-d]pyrimidine derivatives as potent inhibitors of key oncogenic targets, including Epidermal Growth Factor Receptor (EGFR) for non-small cell lung cancer and other carcinomas , Bruton's Tyrosine Kinase (BTK) for B-cell malignancies , Cyclin-Dependent Kinase 2 (CDK2) for breast and colorectal cancers , and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) for its role in angiogenesis . The specific substitution pattern of this compound, featuring a phenyl group at the 1-position and bis(2-methoxyethyl)amine at the 4-position, is designed to probe essential pharmacophoric features for optimal interaction with hydrophobic regions I and II of the kinase ATP-binding site . With favorable calculated physicochemical properties (LogP: 2.179, H-bond donors: 0, H-bond acceptors: 2), this molecule serves as a versatile core structure for researchers investigating new molecular entities for targeted therapy. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N,N-bis(2-methoxyethyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-23-10-8-21(9-11-24-2)16-15-12-20-22(17(15)19-13-18-16)14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXFQVAZXSVGOPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)C1=NC=NC2=C1C=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors such as hydrazines and β-ketoesters under acidic or basic conditions.

    Phenyl Substitution: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyrazolo[3,4-d]pyrimidine in the presence of a palladium catalyst.

    N,N-bis(2-methoxyethyl) Substitution:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazolo[3,4-d]pyrimidine core, potentially converting it to a dihydro derivative.

    Substitution: The phenyl ring and the pyrazolo[3,4-d]pyrimidine core can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenated derivatives and nucleophiles like amines or thiols are used under conditions such as reflux in polar solvents.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted pyrazolo[3,4-d]pyrimidines.

Scientific Research Applications

Chemistry

In chemistry, N,N-bis(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its ability to interact with biological macromolecules opens avenues for research in enzyme inhibition and receptor binding studies.

Medicine

In medicinal chemistry, derivatives of pyrazolo[3,4-d]pyrimidines are investigated for their anti-inflammatory, anticancer, and antiviral properties. This compound, in particular, is studied for its potential therapeutic applications in treating various diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N,N-bis(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the nature of the interaction.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidin-4-amine derivatives vary significantly in substituents, influencing their biological and physicochemical properties. Key structural analogs include:

Compound Name Substituents Key Structural Features
Target Compound 1-phenyl, N,N-bis(2-methoxyethyl) Enhanced solubility via methoxyethyl groups; potential kinase inhibition
PP3 (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) 1-phenyl, unsubstituted 4-amino Negative control for kinase assays; lacks activity due to absence of functional groups
PP2 (3-(4-chlorophenyl)-1-(tert-butyl)-...) 3-(4-chlorophenyl), 1-(tert-butyl) Src kinase inhibitor; chlorine and tert-butyl groups enhance hydrophobic interactions
3a (3-methyl-N,1-diphenyl-...) 3-methyl, N-phenyl, 1-phenyl Moderate cytotoxicity (LD50 = 1332.2 mg/kg); methyl groups influence metabolic stability
28 (3-(6-cyclopropoxynaphthalen-2-yl)-...) 3-(6-cyclopropoxynaphthalen-2-yl), 1-(tetrahydro-2H-pyran-4-yl)methyl Improved CNS penetration due to cyclopropoxy and tetrahydropyran groups
20 (N-(3,4-dimethoxyphenyl)-1-phenyl-...) N-(3,4-dimethoxyphenyl), 1-phenyl Dimethoxy groups enhance π-π stacking in hydrophobic pockets; predicted pKa = 3.40

Biological Activity

N,N-bis(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered significant attention for its diverse biological activities, particularly as a kinase inhibitor. This article explores the compound's biological activity, synthesis, and potential therapeutic applications based on current research findings.

Synthesis

This compound is synthesized through multi-step reactions starting from readily available precursors. Common methods involve:

  • Reagents : Use of solvents such as dimethylformamide or dimethyl sulfoxide.
  • Temperature Control : Precise temperature management is crucial for optimizing yields.
  • Reaction Time : Varies based on specific reagents and conditions used.

The primary biological activity of this compound is attributed to its role as an inhibitor of specific enzymes, notably:

  • Phosphatidylinositol 3-Kinase Delta (PI3Kδ) : Involved in various cellular functions including growth and survival.
  • Epidermal Growth Factor Receptor (EGFR) : Plays a critical role in cancer cell proliferation.
  • Vascular Endothelial Growth Factor Receptor (VEGFR) : Important for angiogenesis and tumor growth.

Biological Activity

Research indicates that this compound exhibits significant anticancer properties by inducing apoptosis and disrupting cell cycle progression in various cancer models. Molecular docking studies have elucidated binding interactions with target proteins, reinforcing its potential as a therapeutic agent.

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/PathwayEffect
Kinase InhibitionPI3KδReduced cell proliferation
AnticancerEGFR, VEGFRInduction of apoptosis
Anti-inflammatoryCytokine InhibitionReduction in TNF-α and IL-6 levels

Case Studies and Research Findings

Several studies have documented the biological activities of compounds within the pyrazolo[3,4-d]pyrimidine class, which provide insights into the efficacy of this compound:

  • Antitumor Activity : A study demonstrated that pyrazolo[3,4-d]pyrimidines significantly inhibited tumor growth in xenograft models by targeting EGFR and VEGFR pathways .
  • Inflammation Models : Compounds similar to this compound showed promising anti-inflammatory effects in carrageenan-induced edema models .
  • Structure-Activity Relationships : Research has highlighted modifications to the pyrazolo-pyrimidine structure that enhance pharmacological properties, indicating potential for further development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N,N-bis(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how do reaction conditions influence yield?

  • Methodology :

  • Route 1 : Alkylation of pyrazolo[3,4-d]pyrimidin-4-ol intermediates with 2-methoxyethyl halides under phase-transfer catalysis (e.g., using DMF as solvent at 60–80°C) .
  • Route 2 : Condensation reactions with carbonitriles and phenyl hydrazine, followed by functionalization with methoxyethyl groups via nucleophilic substitution .
  • Critical Factors : Temperature control (±5°C) and solvent polarity (e.g., DMF vs. ethanol) significantly impact reaction kinetics and purity. Yields typically range from 45–70% after recrystallization .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?

  • Structural Analysis :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxyethyl groups at N-positions) and aromatic proton environments .
  • Infrared Spectroscopy (IR) : Identifies functional groups like C=N (1600–1650 cm⁻¹) and C-O (1100–1250 cm⁻¹) .
  • X-ray Crystallography : Resolves bond lengths (e.g., C–N: 1.47 Å) and dihedral angles critical for molecular docking .

Q. What preliminary biological activities have been reported for pyrazolo[3,4-d]pyrimidine derivatives?

  • Key Findings :

  • Kinase Inhibition : Derivatives show ATP-competitive binding to kinases (e.g., EGFR, RET), with IC₅₀ values in the nanomolar range .
  • Anticancer Activity : Apoptosis induction in MCF-7 breast cancer cells via ERK1/2 pathway inhibition .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields or impurities in large-scale synthesis?

  • Strategies :

  • Catalyst Screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance alkylation efficiency by 15–20% .
  • Solvent Engineering : Switching from DMF to acetonitrile reduces byproduct formation during aryloxy substitutions .
  • Process Analytical Technology (PAT) : Real-time monitoring via HPLC ensures intermediate purity >95% .

Q. What structural modifications enhance binding affinity to kinase targets, and how are these validated?

  • SAR Insights :

  • Methoxyethyl vs. Alkyl Groups : Methoxyethyl substituents improve solubility and hydrogen-bond interactions (e.g., with kinase hinge regions) .
  • Docking Studies : PyMOL/Glide simulations correlate substituent bulkiness (e.g., isopropyl vs. methyl) with hydrophobic pocket occupancy .
  • Validation : Competitive binding assays (e.g., fluorescence polarization) quantify ΔG values for modified derivatives .

Q. How can contradictory data on biological efficacy (e.g., varying IC₅₀ across cell lines) be resolved?

  • Analytical Framework :

  • Cell Line Profiling : Test compound panels (e.g., NCI-60) to identify lineage-specific sensitivities .
  • Off-Target Screening : Use kinome-wide selectivity assays (e.g., KINOMEscan) to rule out non-specific kinase inhibition .
  • Control Compounds : Compare with inactive analogs (e.g., PP3 in EGFR studies) to confirm target specificity .

Critical Research Challenges

  • Contradiction in Solubility vs. Bioavailability : Methoxyethyl groups improve aqueous solubility but may reduce blood-brain barrier penetration. Strategies include prodrug design or PEGylation .
  • Stereochemical Complexity : Racemization during synthesis can lead to inactive isomers. Chiral HPLC or asymmetric catalysis is recommended .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.